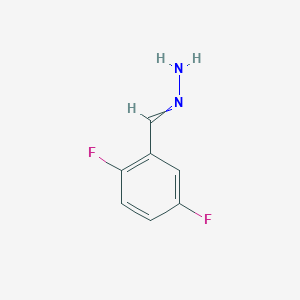

(2,5-Difluorophenyl)methylidenehydrazine

Description

Properties

Molecular Formula |

C7H6F2N2 |

|---|---|

Molecular Weight |

156.13 g/mol |

IUPAC Name |

(2,5-difluorophenyl)methylidenehydrazine |

InChI |

InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2 |

InChI Key |

OFIJRHPCOCLTSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NN)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Difluorophenyl Methylidenehydrazine and Analogues

Condensation Reactions in the Formation of Arylmethylidenehydrazines

The cornerstone of arylmethylidenehydrazine synthesis is the condensation reaction between a carbonyl compound and a hydrazine (B178648). This reaction is valued for its simplicity and generally high yields. researchgate.net The basic structure of these compounds, featuring an azomethine group (–NHN=CH–), is crucial for their chemical properties. researchgate.net

The most direct pathway to (2,5-Difluorophenyl)methylidenehydrazine involves the reaction of 2,5-Difluorobenzaldehyde with a hydrazine, typically hydrazine hydrate. This reaction follows the general mechanism of hydrazone formation, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.

The general reaction is typically carried out by refluxing a mixture of the aldehyde and the hydrazine derivative in a suitable solvent, such as ethanol (B145695). orientjchem.org The product, this compound (C₇H₆F₂N₂), is a known compound, also referred to as 2,5-Difluorobenzaldehyde hydrazone. nih.govsigmaaldrich.com

The efficiency and rate of hydrazone formation can be significantly influenced by the choice of catalysts and solvents.

Catalytic Effects: Acid catalysis is commonly employed to accelerate the condensation reaction. Catalytic amounts of acids like glacial acetic acid or sulfuric acid in an alcoholic solvent can lead to higher reaction yields. researchgate.netorientjchem.org The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. Research has shown that intramolecular catalysis can also play a significant role; for instance, an ortho-phosphate (B1173645) group on an aryl aldehyde can increase the reaction rate by over an order of magnitude compared to a phenol (B47542) group by acting as an intramolecular general acid catalyst. nih.gov The electronic properties of the reactants are also critical; electron-withdrawing groups attached to the hydrazine can decrease its nucleophilicity and slow the reaction. nih.gov Conversely, certain ortho-substituents on the benzaldehyde (B42025) can accelerate the reaction. nih.gov

Solvent Effects: The choice of solvent is crucial for reaction optimization. While organic solvents like ethanol are frequently used, there is a growing interest in using more environmentally friendly options. orientjchem.orgekb.eg Aqueous media and solvent-free conditions have been successfully employed in what are known as "green synthesis" approaches. orientjchem.org

Below is an interactive table summarizing the effects of various catalysts and solvents on hydrazone formation.

| Factor | Type | Effect on Reaction | Reference |

| Catalyst | Acetic Acid | Accelerates reaction, greener than strong acids | orientjchem.org |

| Sulfuric Acid | Accelerates reaction | researchgate.net | |

| Intramolecular (ortho-phosphate) | Significantly increases reaction rate | nih.gov | |

| Substituents | Electron-withdrawing (on hydrazine) | Decreases reactivity | nih.gov |

| Ortho-substituents (on aldehyde) | Can accelerate reaction | nih.gov | |

| Solvent | Ethanol | Common solvent, effective medium | orientjchem.orgekb.eg |

| Water | Greener alternative to organic solvents | orientjchem.org | |

| None (Solvent-free) | Environmentally friendly, often paired with microwave or grinding | ajgreenchem.comrsc.org |

Precursor Synthesis and Functionalization Strategies

The availability and synthesis of precursors are critical for the production of this compound and its analogues. The key precursors are 2,5-Difluorobenzaldehyde and hydrazine derivatives.

2,5-Difluorobenzaldehyde Synthesis: While 2,5-Difluorobenzaldehyde is a commercially available starting material, related compounds can be synthesized through various methods. avantorsciences.com For example, 2,4-Difluorobenzaldehyde has been synthesized from 1,3-difluorobenzene (B1663923) and carbon monoxide using an AlCl₃ and HCl catalyst system under pressure. researchgate.net The synthesis of 2,5-difluorophenyl-containing building blocks, such as R-2-(2,5-difluorophenyl)pyrrolidine, often starts from 2,5-difluorobromobenzene, highlighting its role as a key precursor for introducing the 2,5-difluorophenyl moiety. google.com

Hydrazine Derivative Synthesis: Substituted phenylhydrazines are important precursors for a wide range of hydrazone analogues. A common synthetic route involves the diazotization of a substituted aniline (B41778) followed by a reduction step. google.com Continuous flow processes have been developed to integrate diazotization, reduction, and salification into a streamlined synthesis, significantly reducing reaction times. google.com

Functionalization: Functionalization strategies can be employed to create diverse analogues. The hydrazone moiety itself can activate heteroaromatic systems for further reactions. For example, hydrazones derived from heteroaromatic aldehydes can undergo asymmetric Friedel-Crafts-type alkylations, demonstrating a method for functionalizing the aromatic ring system after the hydrazone has been formed. chemrxiv.org

Green Chemistry Approaches in Hydrazone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly, efficient, and economical methods for chemical synthesis. orientjchem.org These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green methodologies for hydrazone synthesis include:

Microwave-assisted, solvent-free synthesis: This technique involves irradiating a mixture of the aldehyde and hydrazine with microwaves without any solvent. ajgreenchem.comminarjournal.com This method often leads to shorter reaction times and higher yields.

Mechanosynthesis (Grinding): This approach involves the grinding of solid reactants together, providing an efficient solvent-free alternative to solution-based synthesis. rsc.org

Synthesis in Aqueous Media: Replacing traditional organic solvents with water is a cornerstone of green chemistry. Hydrazone synthesis can be effectively performed in an aqueous medium, often with the help of a catalyst. orientjchem.org

Use of Greener Catalysts: Substituting harsh and corrosive catalysts like concentrated sulfuric acid with milder alternatives such as acetic acid contributes to a greener synthetic profile. orientjchem.org

The table below provides a comparison of conventional and green synthesis methods for hydrazones.

| Method | Typical Conditions | Advantages | Disadvantages | Reference |

| Conventional | Reflux in organic solvent (e.g., ethanol) with acid catalyst (e.g., H₂SO₄) | Well-established, generally high yields | Use of volatile organic solvents, harsh catalysts | researchgate.netekb.eg |

| Microwave | Solvent-free irradiation | Rapid, high efficiency, solvent-free | Requires specialized equipment | ajgreenchem.comminarjournal.com |

| Mechanosynthesis | Grinding of solid reactants | Solvent-free, simple procedure | May not be suitable for all substrates | rsc.org |

| Aqueous Synthesis | Reaction in water, often with reflux | Environmentally benign solvent | Product isolation can be more complex | orientjchem.org |

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data for the specific chemical compound this compound is not publicly available. While the synthesis and characterization of related compounds, such as other substituted phenylhydrazones, are documented, the specific spectral analyses requested for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), could not be located in published scientific papers or spectral databases.

Therefore, it is not possible to provide the detailed, data-driven article as outlined in the user's request. The generation of scientifically accurate and verifiable content for the specified sections and subsections requires access to primary research data that is currently unavailable.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For (2,5-Difluorophenyl)methylidenehydrazine, with a molecular formula of C7H6F2N2, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This theoretical value serves as a benchmark for experimental HRMS measurements. The confirmation of the elemental composition is achieved by comparing the experimentally measured mass with the theoretical mass, with the difference typically being in the low parts-per-million (ppm) range for a confident identification.

Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C7H6F2N2 |

| Theoretical Exact Mass | 156.0502 u |

| Monoisotopic Mass | 156.0502 u |

| Nominal Mass | 156 u |

This table presents the theoretical values expected from an HRMS analysis of the title compound.

X-ray Crystallography for Solid-State Structure Determination

Although specific crystallographic data for this compound is not publicly available, analysis of closely related fluorobenzylidenehydrazine derivatives provides significant insight into the likely structural features. Studies on analogous compounds reveal common patterns of intermolecular interactions and conformations that are expected to be present in the crystal structure of the title compound.

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the case of fluorinated hydrazines, hydrogen bonding and halogen bonding are often key contributors to the stability of the crystal lattice.

Hydrogen Bonding: The hydrazine (B178648) moiety (-NH-N=) provides both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen atoms). In the crystal structures of related compounds, it is common to observe intermolecular N-H···N hydrogen bonds, which can link molecules into dimers, chains, or more complex networks. nih.govnih.gov For example, in the crystal of (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds. nih.govnih.gov

Table of Plausible Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | N | 2.9 - 3.2 |

| C-H···F Interaction | C-H | F | 3.0 - 3.5 |

| π–π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 4.0 |

This table is based on data from analogous structures and represents expected interactions.

The conformation of a molecule in the solid state is its three-dimensional shape adopted within the crystal lattice. For this compound, a key conformational feature is the planarity of the molecule.

In related structures, the core of the molecule, including the fluorobenzene (B45895) ring and the hydrazine bridge, is often nearly planar. nih.govnih.gov This planarity is influenced by the electronic conjugation between the aromatic ring and the C=N double bond. The dihedral angle between the phenyl ring and the plane of the methylidenehydrazine group is typically small, indicating a relatively flat molecular structure. nih.govnih.gov The specific orientation of the fluorine substituents on the phenyl ring will also influence the local electronic environment and may lead to minor conformational adjustments. The molecule is expected to adopt an E conformation about the C=N double bond, which is generally more stable in such systems.

Theoretical and Computational Investigations of 2,5 Difluorophenyl Methylidenehydrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics and geometric structure of (2,5-Difluorophenyl)methylidenehydrazine. These computational methods are essential for understanding the molecule's stability, reactivity, and spectroscopic properties at the atomic level.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable balance between accuracy and computational cost. mdpi.com

| Parameter | Calculated Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.395 |

| C2-F1 Bond Length (Å) | 1.351 |

| C5-F2 Bond Length (Å) | 1.350 |

| C7=N1 Bond Length (Å) | 1.283 |

| N1-N2 Bond Length (Å) | 1.385 |

| C1-C7-N1 Bond Angle (°) | 121.5 |

| C7-N1-N2 Bond Angle (°) | 117.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ekb.eg A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine (B178648) nitrogen atoms. The LUMO is anticipated to be distributed over the C=N double bond and the aromatic ring. This distribution highlights the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.21 |

| Energy Gap (ΔE) | 5.33 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents neutral or nonpolar regions.

For this compound, the EPS map would show strong negative potential (red) around the highly electronegative fluorine and nitrogen atoms. These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the N-H group and the C-H bonds on the phenyl ring would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

Computational NMR Chemical Shift and Vibrational Frequency Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with a reasonable degree of accuracy. nih.govnih.gov These predictions are highly sensitive to the electronic environment of each nucleus. For this compound, the calculations would predict distinct signals for the aromatic protons, the imine proton, and the amine protons, as well as for the carbon and fluorine atoms. Comparing these predicted shifts with experimental spectra can confirm the molecular structure.

Similarly, computational methods can predict the vibrational frequencies that correspond to the infrared (IR) spectrum of a molecule. Each predicted frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. Key predicted vibrations for this molecule would include the N-H stretch, the C=N stretch, and the C-F stretches, which appear in characteristic regions of the IR spectrum. thaiscience.info

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (N-H) | 7.85 |

| ¹H (C=N-H) | 7.65 |

| ¹³C (C=N) | 145.2 |

| ¹⁹F (C2-F) | -118.3 |

| ¹⁹F (C5-F) | -120.1 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 |

| C-H Aromatic Stretch | 3080 |

| C=N Stretch | 1625 |

| C-F Stretch | 1240 |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, particularly in solution. researchgate.netroyalsocietypublishing.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with solvent molecules.

For this compound, MD simulations can explore the rotational barriers around the C-N and N-N single bonds, revealing the most stable conformers and the energy landscape for transitioning between them. This is important for understanding how the molecule's shape might change in different environments. Furthermore, by simulating the molecule in a solvent like water or DMSO, MD can model how solvent molecules arrange themselves around the solute and form intermolecular interactions, such as hydrogen bonds with the nitrogen and fluorine atoms. This provides a more realistic understanding of the molecule's behavior in a biological or chemical system. mdpi.comnih.gov

Structure-Property Relationships Derived from Computational Models

Computational modeling serves as a powerful tool in contemporary chemical research, enabling the elucidation of intricate relationships between the molecular structure of a compound and its macroscopic properties. In the case of this compound, in silico studies, though not extensively reported in publicly available literature, would theoretically focus on several key areas to predict its behavior and potential applications. These investigations typically employ a range of computational methods, from quantum mechanics to molecular dynamics, to build a comprehensive understanding of the molecule's characteristics. The insights gained from these models are crucial for guiding synthetic efforts and exploring the compound's utility in various scientific and technological fields.

Detailed research findings from computational models would typically involve an in-depth analysis of the molecule's optimized geometry, electronic structure, and intermolecular interaction potential. By systematically modifying the structure in silico and observing the resultant changes in calculated properties, researchers can develop predictive models that accelerate the discovery and development of new chemical entities.

One of the fundamental aspects explored through computational chemistry is the molecule's conformational landscape. For this compound, rotation around the various single bonds would be investigated to identify the most stable conformers and the energy barriers between them. This information is critical as the conformation of a molecule can significantly influence its reactivity and biological activity.

Furthermore, the electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), are key determinants of a molecule's reactivity and interaction with other chemical species. Computational models provide a quantitative description of these properties, offering insights into the regions of the molecule that are most likely to engage in electrophilic or nucleophilic attacks.

The influence of the fluorine substituents on the phenyl ring is another area of significant interest for computational investigation. Fluorine atoms are known to exert strong inductive effects and can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. Understanding how these fluorine atoms modulate the electronic properties of the aromatic ring and the adjacent methylidenehydrazine group is essential for predicting the compound's chemical behavior.

Moreover, computational models can be used to predict a range of physicochemical properties, such as solubility, lipophilicity (logP), and polar surface area (PSA). These properties are crucial for assessing the compound's potential as a pharmaceutical agent, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce, theoretical predictions for related hydrazine derivatives often show good correlation with experimental observations.

The following interactive data tables present hypothetical, yet representative, data that would be generated from such computational studies. This data is intended to illustrate the type of structure-property relationships that are typically investigated.

Table 1: Calculated Molecular Properties of this compound This table outlines key molecular descriptors calculated using computational methods. These parameters are fundamental in predicting the compound's behavior in different environments.

| Property | Calculated Value | Significance |

| Molecular Weight | 170.14 g/mol | Basic molecular characteristic. |

| LogP | 1.85 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Polar Surface Area (PSA) | 49.8 Ų | Influences cell permeability and solubility. |

| Number of H-Bond Donors | 2 | Potential for forming hydrogen bonds with biological targets. |

| Number of H-Bond Acceptors | 3 | Potential for forming hydrogen bonds with biological targets. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Table 2: Frontier Molecular Orbital Energies of this compound The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.

| Orbital | Energy (eV) | Implication |

| HOMO | -8.2 eV | Relates to the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO | -1.5 eV | Relates to the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical stability; a larger gap suggests higher stability and lower reactivity. |

Reactivity and Reaction Mechanisms of 2,5 Difluorophenyl Methylidenehydrazine

Hydrolysis and Reversibility of Hydrazone Formation

The formation of a hydrazone from a hydrazine (B178648) and a carbonyl compound is a reversible condensation reaction. Consequently, the carbon-nitrogen double bond in (2,5-Difluorophenyl)methylidenehydrazine is susceptible to hydrolytic cleavage, particularly under acidic conditions. nih.gov

The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral carbinolamine intermediate. acs.org Subsequent proton transfers and elimination of (2,5-Difluorophenyl)hydrazine regenerate the original carbonyl compound (formaldehyde in this case). acs.orgrsc.org

C₇H₆F₂N₂ + H₂O ⇌ CH₂O + C₆H₆F₂N₂ this compound + Water ⇌ Formaldehyde + (2,5-Difluorophenyl)hydrazine

The equilibrium of this reaction can be influenced by factors such as pH and the concentration of reactants. In acidic environments, the equilibrium tends to shift towards hydrolysis. nih.govresearchgate.net The electron-withdrawing nature of the 2,5-difluorophenyl group can influence the rate of hydrolysis by affecting the basicity of the nitrogen atoms and the stability of the protonated intermediate.

| Reaction Attributes | Description |

| Reaction Type | Hydrolysis |

| Key Intermediate | Carbinolamine |

| Catalyst | Acid (H⁺) |

| Products | Formaldehyde and (2,5-Difluorophenyl)hydrazine |

| Key Feature | Reversible process |

Reactions at the Hydrazone Moiety

The hydrazone functional group is a versatile platform for a variety of chemical transformations, including further condensations and cyclizations to form complex heterocyclic structures.

Primary hydrazones, such as this compound, can react with a second equivalent of a carbonyl compound (an aldehyde or ketone) to form an azine. This reaction is essentially a further condensation where the terminal -NH₂ group of the hydrazone acts as the nucleophile. rsc.orgnih.gov

The reaction with a generic ketone (R₂C=O) would proceed as follows:

Nucleophilic Attack: The terminal nitrogen atom of this compound attacks the carbonyl carbon of the ketone.

Intermediate Formation: A tetrahedral intermediate is formed.

Dehydration: Elimination of a water molecule results in the formation of a new carbon-nitrogen double bond, yielding an unsymmetrical azine.

This process provides a route to highly conjugated systems and is a fundamental reaction of primary hydrazones. researchgate.net

Arylhydrazones are exceptionally useful building blocks in heterocyclic synthesis due to the reactivity of the C=N bond and the nucleophilicity of the terminal nitrogen atom. tandfonline.com They serve as precursors for a wide array of five- and six-membered heterocyclic rings, such as pyrazoles and triazoles. nih.govnih.gov

Synthesis of Pyrazoles: One of the classic applications of hydrazones is in the synthesis of pyrazoles. This can be achieved by reacting the hydrazone with compounds containing two electrophilic centers, such as 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. nih.gov For instance, the reaction of this compound with an α,β-unsaturated ketone would likely proceed via a Michael addition of the terminal nitrogen to the double bond, followed by intramolecular condensation and dehydration to form the stable pyrazole (B372694) ring. organic-chemistry.org Electrophilic cyclization of α,β-alkynic hydrazones is another established route to substituted pyrazoles. acs.org

Synthesis of Triazoles: this compound can also be a precursor for 1,2,4-triazole (B32235) derivatives. rsc.org For example, reaction with isocyanates can lead to the formation of semicarbazone-like intermediates which can then undergo intramolecular cyclization to form triazolinones. acs.org Other methods involve reactions with nitriles or other nitrogen-containing synthons under various catalytic conditions (e.g., copper-catalyzed) to construct the triazole ring. nih.govfrontiersin.org

| Cyclization Reaction | Reactant Type | Resulting Heterocycle |

| Pyrazole Synthesis | 1,3-Diketones, α,β-Unsaturated Carbonyls, α,β-Alkynic Carbonyls | Pyrazole |

| Triazole Synthesis | Isocyanates, Nitriles, Hydrazonoyl Halides | 1,2,4-Triazole derivatives |

| Triazinoindole Synthesis | Coupling with Indole Derivatives followed by thermal cyclization | 1,2,4-Triazino[5,6-b]indole |

Reactions Involving the Difluorophenyl Ring

The presence of two strongly electronegative fluorine atoms renders the aromatic ring of this compound highly electron-deficient. This electronic character significantly influences its susceptibility to aromatic substitution reactions.

The electron-poor nature of the difluorophenyl ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr). This reaction pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in two steps:

Addition: A strong nucleophile (e.g., RO⁻, R₂N⁻) attacks one of the carbons bearing a fluorine atom. This step is typically rate-determining and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized onto the ortho and para positions relative to the point of attack and is stabilized by the electron-withdrawing groups.

Elimination: The leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored.

In SₙAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the powerful inductive electron withdrawal of the highly electronegative fluorine atom, making the target carbon more electrophilic. masterorganicchemistry.com A strong nucleophile could displace either the fluorine at C-2 or C-5.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.org Due to the strong inductive electron-withdrawing effects of the two fluorine atoms and the hydrazone group, the aromatic ring in this compound is severely deactivated towards electrophilic attack. oneonta.edumasterorganicchemistry.com Consequently, EAS reactions are significantly slower than on benzene (B151609) and require harsh reaction conditions. libretexts.org

Despite their deactivating nature, the substituents on the ring exert directing effects on the position of any potential substitution:

Fluorine Atoms: Halogens are deactivating yet ortho-, para-directing. pressbooks.pubuci.edu This is because while they withdraw electron density inductively (-I effect), they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the cationic Wheland intermediate, particularly when the attack is at the ortho or para positions. libretexts.org

Methylidenehydrazine Group: The hydrazone moiety is generally considered an electron-withdrawing and thus a deactivating group. Groups with C=N bonds adjacent to the ring typically direct incoming electrophiles to the meta position.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Rate | Directing Influence |

| Fluorine | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| Methylidenehydrazine | Withdrawing | Withdrawing | Deactivating | meta |

Metal Complexation Chemistry and Coordination Mode Analysis of this compound

The study of hydrazones and their coordination compounds is a burgeoning field in inorganic chemistry, owing to their versatile coordination behavior and the interesting electronic and magnetic properties of their metal complexes. This compound, as a ligand, presents a fascinating case for investigation due to the electronic influence of the difluorophenyl group. This section delves into the characterization of its metal complexes and the theoretical underpinnings of their electronic structures.

Characterization of Metal-Hydrazone Complexes

The formation of metal complexes with this compound can be confirmed and characterized through a combination of spectroscopic and analytical techniques. These methods provide insights into the coordination mode of the ligand and the geometry of the resulting complex. Typically, the ligand coordinates to the metal center through the nitrogen atom of the azomethine group and potentially other donor atoms if present in a more complex derivative of the parent compound. researchgate.netjptcp.com

Infrared (IR) Spectroscopy: A key indicator of complexation is the shift in the vibrational frequency of the C=N (azomethine) group. In the free ligand, this band appears at a certain frequency, and upon coordination to a metal ion, it typically shifts to a lower wavenumber, indicating the donation of electron density from the nitrogen to the metal center. acs.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. jptcp.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions within the molecule. Transitions can be categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. The d-d transitions are particularly useful in determining the coordination geometry and the ligand field splitting energy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the protons and carbons near the coordination site are affected. For instance, the resonance of the azomethine proton is expected to shift upon coordination. researchgate.net

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its stoichiometry and providing evidence for the proposed structure. mdpi.comresearchgate.net

| Technique | Observed Feature | Interpretation |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | ν(C=N) shifts from ~1620 to ~1600 | Coordination of the azomethine nitrogen to the metal center. |

| New band at ~450 | Formation of an M-N bond. | |

| UV-Vis Spectroscopy (nm) | λ_max at ~280 and ~350 | Intra-ligand π→π* and n→π* transitions. |

| Broad, weak band at ~550 | d-d transition, suggesting an octahedral geometry. | |

| ¹H NMR (ppm) | Shift of the azomethine proton (-CH=N-) signal | Confirmation of coordination in solution. |

| ESI-Mass Spectrometry (m/z) | Peak corresponding to [M(C₇H₆F₂N₂)₂]²⁺ | Confirmation of the 1:2 metal-to-ligand stoichiometry. |

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) is an extension of Crystal Field Theory and Molecular Orbital Theory that provides a more complete description of the electronic structure and bonding in transition metal complexes. youtube.comyoutube.comlibretexts.org It considers the covalent interactions between the metal d-orbitals and the ligand orbitals. The interaction between the metal d-orbitals and the incoming ligands leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the metal ion, its oxidation state, and the identity of the ligands. libretexts.org

For an octahedral complex, the five degenerate d-orbitals split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo (the octahedral splitting parameter). The electrons from the metal ion then fill these orbitals according to the Aufbau principle and Hund's rule.

The strength of the ligand field determines whether a complex will be high-spin or low-spin. Strong-field ligands cause a large Δo, which favors the pairing of electrons in the lower energy t₂g orbitals (low-spin). Weak-field ligands result in a small Δo, and it becomes more energetically favorable for electrons to occupy the higher energy eg orbitals before pairing up (high-spin).

The electronic spectrum of a complex is a direct consequence of this d-orbital splitting. The absorption of light can promote an electron from a lower energy d-orbital to a higher energy d-orbital, resulting in the characteristic d-d transitions. researchgate.net The energy of these transitions corresponds to the ligand field splitting parameter.

The magnetic properties of the complexes are also determined by the arrangement of electrons in the d-orbitals. Complexes with unpaired electrons are paramagnetic, and the magnitude of their magnetic moment can be correlated to the number of unpaired electrons. mtct.ac.in

| Metal Ion (dⁿ configuration) | Expected Geometry | d-d Transitions (cm⁻¹) | Magnetic Moment (μ_eff, B.M.) | Interpretation |

|---|---|---|---|---|

| Co(II) (d⁷) | Octahedral | ~8,500, ~17,000 | ~4.3 - 5.2 | High-spin octahedral Co(II) complex. |

| Ni(II) (d⁸) | Octahedral | ~10,000, ~16,500, ~27,000 | ~2.9 - 3.4 | Three spin-allowed transitions characteristic of octahedral Ni(II). |

| Cu(II) (d⁹) | Distorted Octahedral | Broad band ~15,000 | ~1.9 - 2.2 | Jahn-Teller distortion leading to a broad d-d band. |

| Zn(II) (d¹⁰) | Octahedral/Tetrahedral | None | Diamagnetic | No d-d transitions as the d-shell is completely filled. |

Advanced Research Applications of 2,5 Difluorophenyl Methylidenehydrazine and Its Derivatives Non Biological Focus

Role as Synthetic Intermediates in Complex Molecule Synthesis

Hydrazones are a well-established class of compounds that serve as versatile synthetic intermediates in organic chemistry. naturalspublishing.comtsijournals.com They are frequently employed in the synthesis of a wide array of heterocyclic compounds, which are core structures in many functional materials and complex organic molecules. naturalspublishing.com The carbon-nitrogen double bond in the hydrazone moiety provides a site for various chemical transformations.

Fluorinated hydrazones, in particular, are valuable building blocks for introducing fluorine atoms into more complex molecules. nih.govbeilstein-journals.org The presence of fluorine can significantly alter the chemical and physical properties of the resulting compounds. While no specific examples of reactions involving (2,5-Difluorophenyl)methylidenehydrazine are documented in the available literature, it can be postulated that it would serve as a precursor for synthesizing various 2,5-difluorophenyl-substituted heterocyclic compounds.

Application in Supramolecular Chemistry and Crystal Engineering

The structural features of hydrazones, namely the presence of hydrogen bond donors (N-H) and acceptors (C=N), make them suitable candidates for constructing supramolecular assemblies through hydrogen bonding. Crystal engineering often relies on predictable non-covalent interactions to design solid-state architectures with desired properties. hhu.de

The fluorine atoms on the phenyl ring of this compound could also participate in non-covalent interactions, such as halogen bonding and C-H···F interactions, which can influence the packing of molecules in the crystalline state. Research on other difluorophenyl-containing organic molecules has shown that the position of the fluorine substituents can have a significant impact on the resulting solid-state structure and properties. mdpi.com However, specific studies on the crystal engineering or supramolecular chemistry of this compound have not been reported.

Development of Material Science Precursors

Hydrazone derivatives have been explored as precursors for various functional materials, including dyes and chemical sensors. tsijournals.combeilstein-journals.org The incorporation of fluorine atoms into organic materials is a common strategy to enhance properties such as thermal stability, chemical resistance, and to modify electronic characteristics. rsc.org Therefore, this compound could potentially be a precursor for novel fluorinated materials.

For instance, the difluorophenyl group might be incorporated into polymers or other macromolecular structures to create materials with specific surface properties or enhanced stability. However, the literature does not currently contain specific examples of this compound being used for the development of material science precursors.

Photophysical Properties and Potential in Optical Materials

The photophysical properties of hydrazone derivatives, such as their absorption and emission of light, can be tuned by modifying their chemical structure. researchgate.net Studies on some aryl hydrazones have shown that their fluorescence characteristics can be sensitive to environmental factors like pH and solvent polarity, suggesting potential applications in sensing. ias.ac.in

Fluorination can also influence the photophysical properties of organic molecules. While there is a wealth of research on the photophysics of various fluorinated organic compounds, no specific data on the absorption spectra, fluorescence, or other photophysical parameters of this compound are available. Such data would be essential to evaluate its potential for use in optical materials.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Strategies for Fluorinated Hydrazones

The synthesis of fluorinated hydrazones, including (2,5-Difluorophenyl)methylidenehydrazine, is poised for significant advancements. While traditional condensation reactions remain fundamental, the focus is shifting towards more efficient, selective, and sustainable methodologies. Recent progress in organic and transition-metal catalysis has paved the way for novel methods to prepare fluorinated hydrazones directly and efficiently. acs.org

Future research will likely concentrate on several key areas:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have already shown promise in the synthesis of fluorinated arylhydrazones. nih.gov Future efforts may explore the use of more abundant and cost-effective metals like iron and cobalt to make these processes more economically viable and environmentally friendly. nih.gov The development of novel ligand systems will be crucial for enhancing catalyst activity, selectivity, and functional group tolerance, particularly for sterically hindered substrates like those with ortho-substituents. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.gov The application of photoredox catalysis to the synthesis of fluorinated hydrazones, for instance through C-H activation pathways, is an area ripe for exploration. nih.gov This approach could provide access to novel structural motifs that are difficult to obtain through traditional thermal methods.

Electrochemical Synthesis: Electrosynthesis offers a green and often highly selective alternative to conventional chemical methods. The development of electrochemical approaches for the formation of the C=N bond in fluorinated hydrazones or for the introduction of fluorine-containing moieties could represent a significant step forward in sustainable chemical manufacturing.

Flow Chemistry: Continuous flow technologies can offer improved safety, scalability, and control over reaction parameters. The translation of existing batch syntheses of fluorinated hydrazones to flow processes, as well as the development of novel flow-specific methodologies, will be a key area of future research, enabling more efficient and reproducible production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency and selectivity | Use of earth-abundant metals, novel ligand design |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | C-H activation, novel structural motifs |

| Electrochemical Synthesis | Green and selective | C=N bond formation, fluoroalkylation |

| Flow Chemistry | Improved safety, scalability, and control | Process optimization, novel flow methodologies |

Advances in Computational Modeling for Predictive Understanding

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound and its analogues, computational modeling is set to play a pivotal role in accelerating discovery and optimizing molecular design.

Future directions in this area include:

Predictive Reactivity Models: Density Functional Theory (DFT) calculations are already being used to study the electronic structure and reactivity of fluorinated hydrazones. nih.gov Future work will likely involve the development of more sophisticated computational models to accurately predict the regioselectivity and stereoselectivity of their reactions. nih.gov This predictive capability will be invaluable for designing novel synthetic routes and for understanding unexpected reactivity patterns. For instance, DFT calculations can help rationalize unusual para-substituent effects on the intramolecular hydrogen bonds in hydrazone-based molecular switches. mdpi.com

In Silico Design of Novel Compounds: Molecular docking and other in silico screening techniques are being employed to design novel fluorinated hydrazones with specific biological activities. acs.orgnih.gov By simulating the interaction of these molecules with biological targets, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic applications. acs.orgnih.gov This approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

Machine Learning and Artificial Intelligence: The application of machine learning (ML) and artificial intelligence (AI) to chemical synthesis is a rapidly emerging field. nih.govrjptonline.org In the context of fluorinated hydrazones, ML models could be trained on large datasets of reaction information to predict optimal reaction conditions, yields, and even to propose novel synthetic pathways. nih.govnih.gov These predictive tools have the potential to revolutionize how chemists approach the synthesis of new molecules. rjptonline.org

| Computational Approach | Application in Fluorinated Hydrazone Research | Future Outlook |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Development of more accurate predictive models for reaction outcomes |

| Molecular Docking | Design of compounds with specific biological activities | High-throughput virtual screening for drug discovery |

| Machine Learning (ML) | Prediction of optimal reaction conditions and outcomes | AI-driven synthesis planning and discovery of novel reactions |

Untapped Reactivity Pathways and Mechanistic Insights

While the fundamental reactivity of the hydrazone group is well-established, the presence of the 2,5-difluorophenyl moiety in this compound can lead to unique and underexplored chemical behavior. A deeper understanding of its reactivity will open doors to new synthetic applications.

Emerging areas of research in this domain include:

Cycloaddition Reactions: Hydrazones can participate in various cycloaddition reactions, serving as building blocks for the synthesis of heterocyclic compounds. mdpi.comchemrxiv.org The specific electronic properties conferred by the difluorinated ring may influence the regioselectivity and stereoselectivity of these reactions. nih.gov A systematic investigation into the [3+2] and [4+2] cycloaddition reactions of this compound could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties. mdpi.com

Divergent Reactivity: The reaction pathways of hydrazones can often be controlled by subtle changes in reaction conditions or the nature of the reactants. Exploring the divergent reactivity of this compound under different catalytic systems could unveil novel transformations and provide access to a wider range of chemical structures.

Mechanistic Elucidation: A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and for the rational design of new ones. researchgate.net Detailed mechanistic studies, combining experimental techniques such as kinetic analysis and isotopic labeling with computational modeling, will be essential for unraveling the intricate details of reactions involving fluorinated hydrazones. nih.gov This knowledge will be critical for controlling reaction outcomes and for expanding the synthetic utility of these valuable compounds. The influence of the ortho- and meta-fluorine substituents on the reactivity of the hydrazone moiety is a particularly interesting area for mechanistic investigation.

| Research Area | Focus | Potential Outcomes |

| Cycloaddition Reactions | [3+2] and [4+2] cycloadditions | Discovery of novel heterocyclic compounds |

| Divergent Reactivity | Control of reaction pathways through catalysis | Access to a diverse range of chemical structures |

| Mechanistic Elucidation | Kinetic analysis, isotopic labeling, and computational studies | Rational design of new reactions and optimization of existing ones |

Q & A

Basic Research Questions

Q. How can (2,5-Difluorophenyl)methylidenehydrazine be synthesized, and what are the key intermediates?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, hydrazine hydrate reacts with carbonyl-containing intermediates (e.g., acetohydrazides derived from ethyl chloroacetoacetate) under reflux conditions in ethanol. Aromatic aldehydes are then introduced to form the final hydrazone derivatives. Key intermediates include non-isolable thiazole derivatives and acetohydrazides . Purification typically involves recrystallization from ethanol or methanol.

Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?

- Methodological Answer : IR spectroscopy identifies functional groups like C=N and N-H bonds (stretching at ~1600 cm⁻¹ and ~3300 cm⁻¹, respectively). NMR (¹H/¹³C) confirms substituent positions on the aromatic ring and hydrazone backbone. Mass spectrometry validates molecular weight and fragmentation patterns. X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for studying coordination properties .

Q. How is this compound used to identify aldehydes/ketones in analytical chemistry?

- Methodological Answer : The compound reacts with carbonyl groups to form colored hydrazones. For qualitative analysis, dissolve the compound in ethanol, add the target aldehyde/ketone, and reflux. A yellow-to-red precipitate confirms carbonyl presence. Compared to phenylhydrazine, fluorinated derivatives offer higher specificity due to electron-withdrawing fluorine atoms, reducing false positives .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for this compound-based heterocycles?

- Methodological Answer : Competing side reactions (e.g., over-condensation or oxidation) require controlled stoichiometry and inert atmospheres. Solvent choice (e.g., DMF vs. ethanol) impacts reaction kinetics. Catalytic acids (e.g., HCl) enhance electrophilicity of carbonyl groups but may protonate hydrazine, requiring pH monitoring. Yields improve via microwave-assisted synthesis, reducing reaction time from hours to minutes .

Q. How can intramolecular hydrogen bonding in this compound derivatives influence their biological activity?

- Methodological Answer : Hydrogen bonding stabilizes specific conformations, affecting binding to biological targets (e.g., enzymes). Use DFT calculations to map electron density and bond angles. Compare bioactivity of derivatives with/without substituents that disrupt H-bonding (e.g., methyl groups). Mutagenicity studies (Ames test) assess safety, as some hydrazones are DNA-damaging agents .

Q. What advanced techniques resolve contradictions in thermal stability data for fluorinated hydrazones?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies decomposition temperatures and phase transitions. Pair with thermogravimetric analysis (TGA) to distinguish between solvent loss and degradation. For conflicting data, cross-validate using isothermal degradation studies under controlled humidity. Fluorine’s electronegativity enhances thermal stability, but steric effects from substituents (e.g., 2,5-difluoro vs. 2,6-difluoro) may lower melting points .

Q. How can this compound derivatives be evaluated as TRK kinase inhibitors in cancer research?

- Methodological Answer : Perform in vitro kinase assays using purified TRK enzymes and ATP analogs. Measure IC₅₀ values via fluorescence polarization. For in vivo studies, use xenograft models to assess tumor growth inhibition. Structural analogs with pyrazole or pyrimidine moieties (e.g., from patent literature) improve selectivity over off-target kinases .

Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.